molecular formula C21H24N4OS2 B1227205 2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B1227205
M. Wt: 412.6 g/mol
InChI Key: OLWIOBBJLBPIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a member of quinazolines.

Scientific Research Applications

Antitumor Activity

  • Compounds similar to 2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide have been synthesized and evaluated for their potential antitumor activity. For instance, N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide have shown significant anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Analgesic Activity

  • Acetamide derivatives related to this compound have been synthesized and their analgesic activities investigated. For example, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies, indicating potential analgesic properties (Kaplancıklı et al., 2012).

Antimicrobial Activity

  • Derivatives with structures similar to the subject compound have been evaluated for antimicrobial activity. The synthesized compounds displayed good antimicrobial activity, and some showed high activity towards most of the strains, suggesting potential in antimicrobial applications (Fahim & Ismael, 2019).

Anticancer and Antimicrobial Agents

  • N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, structurally related to the compound , have been investigated as anticancer and antimicrobial agents. These compounds have shown considerable activity against specific strains of bacteria and human tumor cell lines (Antypenko et al., 2016).

Antioxidant and Anti-inflammatory Activities

  • Benzimidazole derivatives, structurally similar to the compound , have been prepared and evaluated as antioxidants for local base oils. The structure of these compounds was elucidated and their inhibition efficiency was determined, indicating potential in antioxidant and anti-inflammatory applications (Basta et al., 2017).

properties

Product Name

2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C21H24N4OS2

Molecular Weight

412.6 g/mol

IUPAC Name

2-(2-tert-butylquinazolin-4-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H24N4OS2/c1-21(2,3)19-22-14-9-5-4-8-13(14)18(25-19)27-12-17(26)24-20-23-15-10-6-7-11-16(15)28-20/h4-5,8-9H,6-7,10-12H2,1-3H3,(H,23,24,26)

InChI Key

OLWIOBBJLBPIJD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 2
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2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 3
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2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 4
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2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 5
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2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(2-tert-butyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

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